molecular formula C12H14ClF3O2 B14038050 1-(3-Chloropropyl)-4-ethoxy-2-(trifluoromethoxy)benzene

1-(3-Chloropropyl)-4-ethoxy-2-(trifluoromethoxy)benzene

Cat. No.: B14038050
M. Wt: 282.68 g/mol
InChI Key: QUPRPDWJLPPQJH-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-4-ethoxy-2-(trifluoromethoxy)benzene is an organic compound with the molecular formula C12H14ClF3O2 This compound is characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, an ethoxy group, and a trifluoromethoxy group

Preparation Methods

The synthesis of 1-(3-Chloropropyl)-4-ethoxy-2-(trifluoromethoxy)benzene can be achieved through several synthetic routes. One common method involves the reaction of 1-(3-chloropropyl)benzene with ethyl alcohol and trifluoromethoxybenzene under specific conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the substitution reactions. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the product .

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions and can produce the compound in high yields with consistent quality. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for industrial applications .

Chemical Reactions Analysis

1-(3-Chloropropyl)-4-ethoxy-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide, potassium cyanide, and amines.

    Oxidation Reactions: The ethoxy group in the compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the trifluoromethoxy group, to form corresponding alcohols or ethers.

Scientific Research Applications

1-(3-Chloropropyl)-4-ethoxy-2-(trifluoromethoxy)benzene has several scientific research applications:

    Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules.

    Medicine: The compound is investigated for its potential pharmacological activities.

    Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-4-ethoxy-2-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The compound can bind to proteins, altering their structure and function. This binding can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(3-Chloropropyl)-4-ethoxy-2-(trifluoromethoxy)benzene can be compared with similar compounds, such as:

    1-(3-Chloropropyl)-2-ethoxy-5-(trifluoromethoxy)benzene: This compound has a similar structure but with different positions of the ethoxy and trifluoromethoxy groups. The differences in substitution patterns can lead to variations in chemical reactivity and biological activity.

    1-(3-Chloropropyl)-4-(trifluoromethoxy)-2-(trifluoromethylthio)benzene:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H14ClF3O2

Molecular Weight

282.68 g/mol

IUPAC Name

1-(3-chloropropyl)-4-ethoxy-2-(trifluoromethoxy)benzene

InChI

InChI=1S/C12H14ClF3O2/c1-2-17-10-6-5-9(4-3-7-13)11(8-10)18-12(14,15)16/h5-6,8H,2-4,7H2,1H3

InChI Key

QUPRPDWJLPPQJH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)CCCCl)OC(F)(F)F

Origin of Product

United States

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